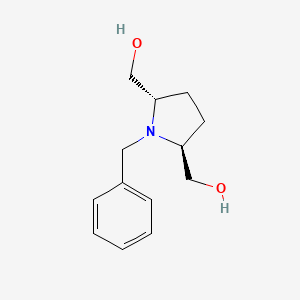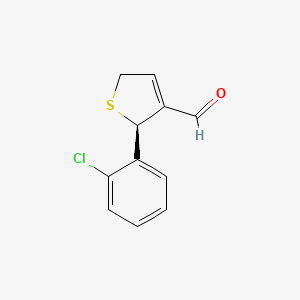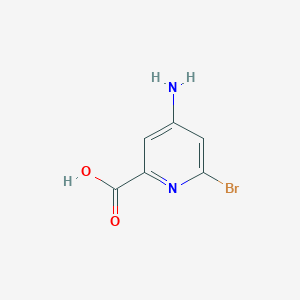
8-Ethyl-2,4-dimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-2,4-dimethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with ethyl and methoxy substituents at positions 8, 2, and 4, respectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,4-dimethoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, is common in large-scale production due to their efficiency and selectivity .
化学反应分析
Types of Reactions: 8-Ethyl-2,4-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated quinoline derivatives .
科学研究应用
8-Ethyl-2,4-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Ethyl-2,4-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes .
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2,4-Dimethoxyquinoline: Shares similar chemical properties but lacks the ethyl substituent.
8-Aminoquinoline: Used as an antimalarial agent.
Uniqueness: 8-Ethyl-2,4-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
8-ethyl-2,4-dimethoxyquinoline |
InChI |
InChI=1S/C13H15NO2/c1-4-9-6-5-7-10-11(15-2)8-12(16-3)14-13(9)10/h5-8H,4H2,1-3H3 |
InChI 键 |
CBDGUFMRWLYZOI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)

![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)


![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)


